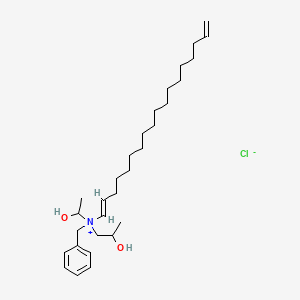![molecular formula C17H11BrFNO B14156594 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol CAS No. 575447-05-1](/img/structure/B14156594.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions to yield the desired Schiff base .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol in a 50 ml round-bottom flask.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the flask.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 4-5 hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Analyse Des Réactions Chimiques
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol undergoes various chemical reactions, including:
1. Substitution Reactions::- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
- The hydroxyl group in the naphthalene ring can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide are typically used.
- The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions yield derivatives with different substituents on the aromatic ring.
- Oxidation reactions produce ketones.
- Reduction reactions result in the formation of amines.
Applications De Recherche Scientifique
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol has several scientific research applications:
1. Organic Electronics::- The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties .
- Schiff bases, including this compound, are studied for their potential as antimicrobial, antifungal, and anticancer agents.
- The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and biological activities.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds and coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions contribute to the compound’s biological and electronic properties .
Comparaison Avec Des Composés Similaires
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol can be compared with other Schiff bases and related compounds:
Similar Compounds::- 2-{(E)-[(4-nitrophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-1-ol
Propriétés
Numéro CAS |
575447-05-1 |
|---|---|
Formule moléculaire |
C17H11BrFNO |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
2-[(4-bromo-2-fluorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11BrFNO/c18-13-7-8-16(15(19)9-13)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
Clé InChI |
MEEOLWVLIAVORZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


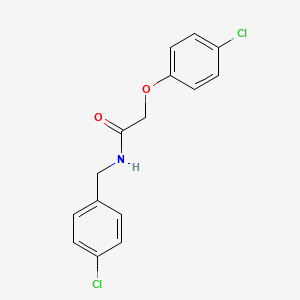

![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
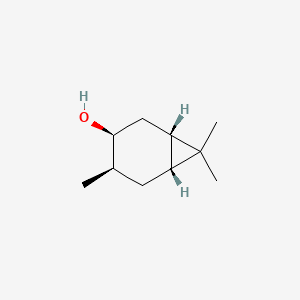
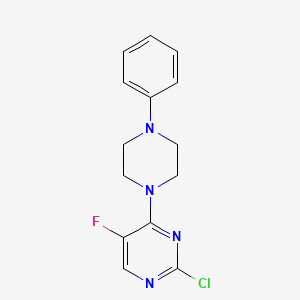
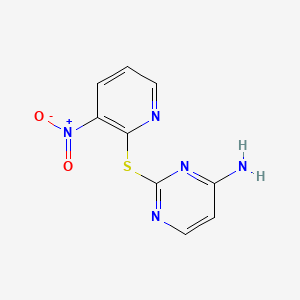
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
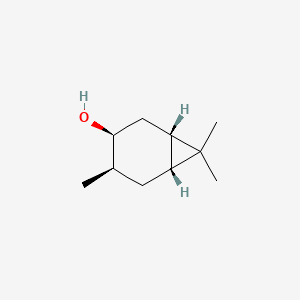
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
